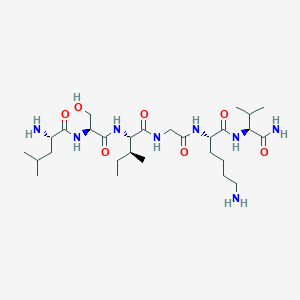
18-Methoxycoronaridine hydrochloride, (+/-)-
Overview
Description
18-MC is a derivative of ibogaine , initially invented in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont. Unlike ibogaine, 18-MC has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose. Additionally, it exhibits anorectic effects in obese rats, likely stemming from its actions on the reward system .
Molecular Structure Analysis
The molecular formula of 18-MC is C22H28N2O3 , with a molar mass of approximately 368.48 g/mol . Its three-dimensional structure includes a diazapentacyclo ring system, and it features a methoxyethyl group at position 17. The precise arrangement of atoms contributes to its pharmacological properties .
Chemical Reactions Analysis
Scientific Research Applications
Enantiomeric Synthesis and Anti-addictive Potential
18-Methoxycoronaridine hydrochloride (18-MC) has been studied for its synthesis and potential as an anti-addictive agent. A study successfully achieved chemical resolution of racemic 18-MC through the formation of its diastereomeric sulfonamides, leading to the synthesis of enantiomerically pure (+)- and (-)-18-MC. Preliminary assessments in a rat model indicated its potential in modulating morphine self-administration and its affinities at kappa opioid receptors (King et al., 2000).
Modulation of Drug Self-Administration
Research has highlighted 18-MC's role in modulating drug self-administration. It was found to be a somewhat selective antagonist at α3β4 nicotinic receptors. Studies involving combinations of 18-MC with other drugs (e.g., mecamylamine, dextromethorphan) demonstrated decreased methamphetamine and nicotine self-administration in rats, suggesting the potential of α3β4 nicotinic receptors as a novel approach for treating polydrug abuse (Glick et al., 2002).
Specific Brain Region Targeting for Modulating Drug Self-Administration
18-MC has been shown to act in specific brain areas like the medial habenula and/or interpeduncular nucleus to decrease morphine self-administration in rats. This action is attributed to its potent antagonism at alpha3beta4 nicotinic receptors located in these regions. Local administration of 18-MC in these areas reduced morphine self-administration without affecting non-drug reinforcers like sucrose (Glick et al., 2006).
Impact on Ghrelin-Induced Increases in Sucrose Intake
A study investigating 18-MC's impact on palatable food consumption found that it blocked ghrelin-induced increases in sucrose intake and ghrelin-elicited increases in accumbal dopamine levels in female rats. This suggests a potential mechanism of 18-MC's effects on food consumption via modulation of ghrelin’s effects (McCallum et al., 2011).
Exploration of Anti-obesity Potential
18-MC, as a selective antagonist of alpha3beta4 nicotinic receptors, has been explored for its potential in reducing sucrose intake and attenuating sucrose reward, thereby preventing sucrose-induced obesity in rats. However, it does not induce a conditioned taste aversion to sucrose, suggesting a proactive effect without aversion (Taraschenko et al., 2010).
Anti-HIV-1 Activity
An intriguing application of 18-MC is its observed anti-HIV-1 activity. It was found to inhibit HIV-1 infection in human peripheral blood mononuclear cells and monocyte-derived macrophages. This activity was observed at non-cell-toxic concentrations, suggesting a potential novel avenue for anti-HIV-1 treatment (Silva et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFKKVQGICEBT-BWXWGAIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Methoxycoronaridine hydrochloride, (+/-)- | |
CAS RN |
266686-77-5, 1388145-90-1 | |
| Record name | 18-Methoxycoronaridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolunicant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolunicant hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolunicant hydrochloride, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



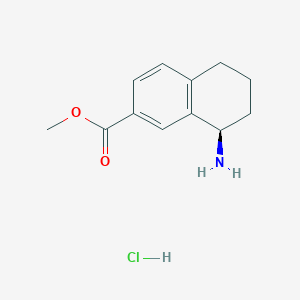

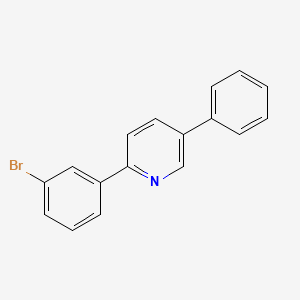
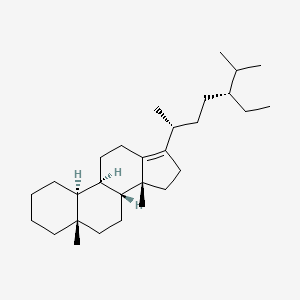

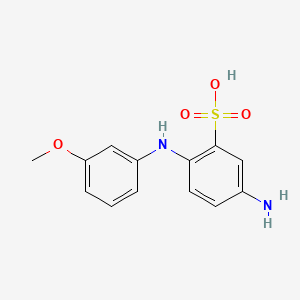
![Benzenesulfonic acid, 4-methyl-, 2-[[4-(methylsulfonyl)phenyl]methylene]hydrazide](/img/structure/B1494403.png)
![2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)




![5,6'-Dibromo-5'-methyl-[2,3']bipyridine](/img/structure/B1494415.png)
